7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one
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Overview
Description
7-(Benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, also known as coumarins. Coumarins are well-known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a benzyloxy group at the 7th position and a chloro group at the 6th position enhances the compound’s chemical properties, making it a valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-ethyl-2H-chromen-2-one and benzyl alcohol.
Reaction Conditions: The reaction is carried out under specific conditions, including the use of a suitable solvent (e.g., ethanol or methanol) and a catalyst (e.g., p-toluenesulfonic acid) to facilitate the formation of the benzyloxy group.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction parameters, increased yield, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The chloro group at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 6th position.
Scientific Research Applications
7-(Benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is used in the development of dyes, optical brighteners, and fluorescent probes.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of various biochemical pathways. The chloro group contributes to its stability and reactivity, allowing it to participate in diverse chemical reactions.
Comparison with Similar Compounds
Similar Compounds
7-Benzyloxy-4-methylcoumarin: Similar structure but with a methyl group instead of an ethyl group.
6-Chloro-4-ethylcoumarin: Lacks the benzyloxy group at the 7th position.
7-Hydroxy-6-chloro-4-ethylcoumarin: Contains a hydroxy group instead of a benzyloxy group.
Uniqueness
The unique combination of the benzyloxy and chloro groups in 7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with molecular targets, enhancing its potential as a therapeutic agent and research tool.
Properties
IUPAC Name |
6-chloro-4-ethyl-7-phenylmethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-2-13-8-18(20)22-16-10-17(15(19)9-14(13)16)21-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLLTRHTVVTCTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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